molecular formula C9H12N2O2 B13514056 Ethyl 3-(aminomethyl)picolinate

Ethyl 3-(aminomethyl)picolinate

Cat. No.: B13514056
M. Wt: 180.20 g/mol
InChI Key: CGGQMYCLVRSZDS-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)picolinate is a pyridine-derived compound featuring an aminomethyl (-CH2NH2) substituent at the 3-position of the pyridine ring and an ethyl ester group at the 2-position. The aminomethyl group confers nucleophilicity and basicity, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6,10H2,1H3

InChI Key

CGGQMYCLVRSZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 3-(aminomethyl)pyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(aminomethyl)pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound* C9H12N2O2† 3-aminomethyl, 2-ethyl ester ~180.21‡ Primary amine; high nucleophilicity
Ethyl 3-(cyanomethyl)picolinate C10H10N2O2 3-cyanomethyl, 2-ethyl ester 190.20 Nitrile group; electron-withdrawing
Ethyl 3-amino-6-methylpicolinate C9H12N2O2 3-amino, 6-methyl, 2-ethyl ester 180.21 Amino and methyl groups; planar steric effects
Ethyl 3-(trifluoromethyl)picolinate C9H8F3NO2 3-trifluoromethyl, 2-ethyl ester 235.16 Strong electron-withdrawing CF3 group
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate C12H15NO5 3-(ethoxy-oxoethoxy), 2-ethyl ester 253.25 Ester-rich; polar substituent

*Inferred data; †Assumed based on analogs; ‡Calculated from formula.

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